molecular formula C18H20BrNO6S B286154 methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No. B286154
M. Wt: 458.3 g/mol
InChI Key: KUVTUCJQTZAPIM-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained significant attention in scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of Methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not well understood. However, it is believed that this compound interacts with various biological targets, including enzymes, receptors, and ion channels. It is also believed that this compound can inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antimicrobial activity against various bacteria and fungi. This compound has also been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

Methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive, making it an attractive option for researchers on a budget. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in scientific research. One future direction is the synthesis of new derivatives of this compound that have enhanced biological activities. Another future direction is the use of this compound in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used in the development of new materials with unique properties.

Synthesis Methods

The synthesis of Methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves a series of steps. The first step involves the reaction of 3-bromo-4-hydroxybenzaldehyde and 2,4-thiazolidinedione in the presence of acetic acid to form 5-[3-bromo-4-hydroxybenzylidene]-2,4-thiazolidinedione. The second step involves the reaction of the above product with butyl vinyl ether in the presence of potassium carbonate to form 5-[3-bromo-4-(butan-2-yloxy)benzylidene]-2,4-thiazolidinedione. The final step involves the reaction of the above product with methyl acetate in the presence of sodium methoxide to form Methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate.

Scientific Research Applications

Methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has various scientific research applications. This compound is used as a synthetic intermediate in the synthesis of various biologically active compounds. It is also used as a starting material for the synthesis of thiazolidinone derivatives, which have potential antitumor, antimicrobial, and antiviral activities. This compound has also been used in the synthesis of new metal complexes that have potential biological activities.

properties

Molecular Formula

C18H20BrNO6S

Molecular Weight

458.3 g/mol

IUPAC Name

methyl 2-[(5E)-5-[(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C18H20BrNO6S/c1-5-10(2)26-16-12(19)6-11(7-13(16)24-3)8-14-17(22)20(18(23)27-14)9-15(21)25-4/h6-8,10H,5,9H2,1-4H3/b14-8+

InChI Key

KUVTUCJQTZAPIM-RIYZIHGNSA-N

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)OC

SMILES

CCC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OC

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OC

Origin of Product

United States

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